molecular formula C11H15ClN2O B14395893 N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea CAS No. 88465-70-7

N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea

Cat. No.: B14395893
CAS No.: 88465-70-7
M. Wt: 226.70 g/mol
InChI Key: BTQDPXPUICRXOP-UHFFFAOYSA-N
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Description

N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea is an organic compound that features a phenyl ring substituted with a 1-chloroethyl group and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 3-(1-chloroethyl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Alcohols or other substituted derivatives.

    Oxidation Reactions: Quinones or other oxidized products.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N’-[3-(1-Bromoethyl)phenyl]-N,N-dimethylurea: Similar structure but with a bromine atom instead of chlorine.

    N’-[3-(1-Chloroethyl)phenyl]-N,N-diethylurea: Similar structure but with diethylurea instead of dimethylurea.

Uniqueness

N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea is unique due to its specific substitution pattern and the presence of both a 1-chloroethyl group and a dimethylurea moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

88465-70-7

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-[3-(1-chloroethyl)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C11H15ClN2O/c1-8(12)9-5-4-6-10(7-9)13-11(15)14(2)3/h4-8H,1-3H3,(H,13,15)

InChI Key

BTQDPXPUICRXOP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)N(C)C)Cl

Origin of Product

United States

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